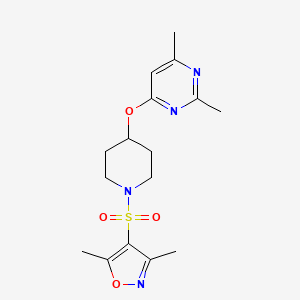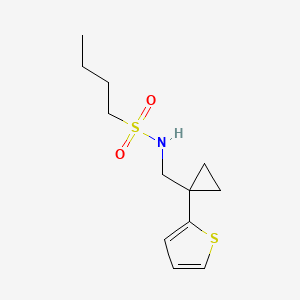
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is a chemical compound with the molecular formula C5H4ClFN2S and a molecular weight of 178.61. It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-2-methylsulfanylpyrimidine consists of a pyrimidine ring with chlorine, fluorine, and a methylsulfanyl group attached to it . The SMILES string representation of the molecule isCSc1nc(Cl)cc(n1)C(F)(F)F .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine is a compound of interest in the field of chemical synthesis and reactivity. The reactivity of fluoropyrimidines, which are structurally related to 4-Chloro-6-fluoro-2-methylsulfanylpyrimidine, has been extensively studied. For example, 2-Fluoropyrimidine and its derivatives are synthesized from corresponding aminopyrimidines, showing notable reactivity towards nucleophiles in piperidinolysis reactions. This reactivity is significantly faster compared to other halogenopyrimidines, suggesting potential for diverse synthetic applications (Brown & Waring, 1974).
Antiviral Activity
Compounds structurally similar to 4-Chloro-6-fluoro-2-methylsulfanylpyrimidine have been explored for their antiviral properties. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, with modifications at positions 2 and 4, have shown inhibition against various herpes viruses and retroviruses, including HIV-1 and HIV-2. These findings indicate the potential of fluoropyrimidine derivatives in antiviral drug development (Holý et al., 2002).
Synthetic Strategy for Pyrimidine Derivatives
A two-step synthetic strategy has been reported for the synthesis of 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines, highlighting the versatility of such compounds in organic synthesis. This approach involves cyclization and nucleophilic substitution, showcasing the compound's role as a precursor in generating structurally diverse pyrimidines (Zanatta et al., 2006).
Hydrogen-Deuterium Exchange Studies
The structure of 4-Chloro-6-fluoro-2-methylsulfanylpyrimidine-related compounds affects their reactivity in hydrogen-deuterium exchange under base catalysis. Such studies provide insight into the electronic effects of fluorine and sulfur substitutions on pyrimidine rings, which is valuable for understanding reaction mechanisms and designing new chemical entities (Kheifets et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-fluoro-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAPKDJJBGQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-methylsulfanylpyrimidine | |
CAS RN |
2149790-17-8 |
Source


|
| Record name | 4-chloro-6-fluoro-2-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)






![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)


![[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate](/img/structure/B2679180.png)